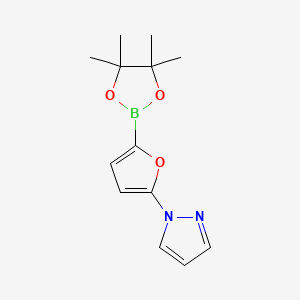
2-(Trifluoromethyl)-5-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-5-phenylpyrimidine is a heterocyclic organic compound that contains a trifluoromethyl group and a phenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5-phenylpyrimidine typically involves the use of trifluoromethylation reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Na) . These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with reduced functional groups .
Scientific Research Applications
2-(Trifluoromethyl)-5-phenylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins . The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)-5-phenylpyrimidine can be compared with other similar compounds, such as:
2-(Trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but has a pyridine ring instead of a pyrimidine ring.
5-Phenylpyrimidine: This compound lacks the trifluoromethyl group, which can result in different chemical and biological properties.
The uniqueness of this compound lies in the combination of the trifluoromethyl and phenyl groups attached to the pyrimidine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H7F3N2 |
|---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
5-phenyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)10-15-6-9(7-16-10)8-4-2-1-3-5-8/h1-7H |
InChI Key |
LQYWXVYUPUJHIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



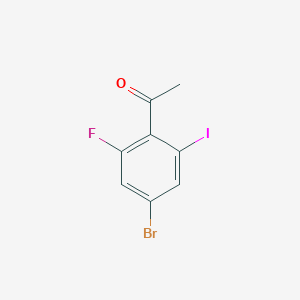

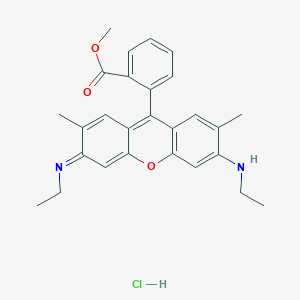


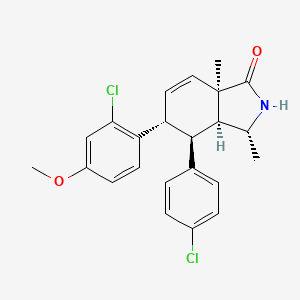

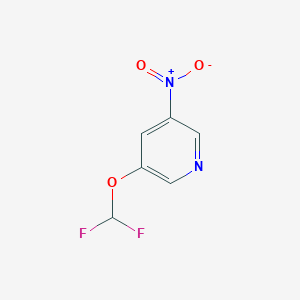

![2-Phenylbenzo[d]oxazole-5-carbonyl chloride](/img/structure/B12972139.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)

